molecular formula C21H24N2O5 B2489745 3,4,5-triethoxy-N-(2-oxoindolin-5-yl)benzamide CAS No. 921774-93-8

3,4,5-triethoxy-N-(2-oxoindolin-5-yl)benzamide

Cat. No.: B2489745
CAS No.: 921774-93-8
M. Wt: 384.432
InChI Key: XASZTIGHVWFTCZ-UHFFFAOYSA-N
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Description

3,4,5-triethoxy-N-(2-oxoindolin-5-yl)benzamide is a chemical compound that features a benzamide core substituted with three ethoxy groups and an oxoindoline moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-triethoxy-N-(2-oxoindolin-5-yl)benzamide typically involves the following steps:

    Formation of the Oxoindoline Moiety: The oxoindoline structure can be synthesized through the cyclization of an appropriate precursor, such as an aniline derivative, under acidic conditions.

    Substitution Reactions: The benzamide core is then substituted with ethoxy groups at the 3, 4, and 5 positions. This can be achieved through nucleophilic substitution reactions using ethyl halides in the presence of a base.

    Coupling Reaction: Finally, the oxoindoline moiety is coupled with the substituted benzamide through an amide bond formation reaction, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow chemistry techniques and the use of automated reactors to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

3,4,5-triethoxy-N-(2-oxoindolin-5-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The oxoindoline moiety can be reduced to form a hydroxyindoline derivative.

    Substitution: The ethoxy groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydride.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of hydroxyindoline derivatives.

    Substitution: Formation of new substituted benzamide derivatives.

Scientific Research Applications

3,4,5-triethoxy-N-(2-oxoindolin-5-yl)benzamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.

    Industry: Utilized in the development of new materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

    3,4,5-trimethoxy-N-(2-oxoindolin-5-yl)benzamide: Similar structure but with methoxy groups instead of ethoxy groups.

    2-oxoindoline-based acetohydrazides: Compounds with similar oxoindoline moieties but different functional groups.

Uniqueness

3,4,5-triethoxy-N-(2-oxoindolin-5-yl)benzamide is unique due to its specific substitution pattern and the presence of ethoxy groups, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for exploring new therapeutic possibilities and material applications.

Properties

IUPAC Name

3,4,5-triethoxy-N-(2-oxo-1,3-dihydroindol-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O5/c1-4-26-17-10-14(11-18(27-5-2)20(17)28-6-3)21(25)22-15-7-8-16-13(9-15)12-19(24)23-16/h7-11H,4-6,12H2,1-3H3,(H,22,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XASZTIGHVWFTCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=CC3=C(C=C2)NC(=O)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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